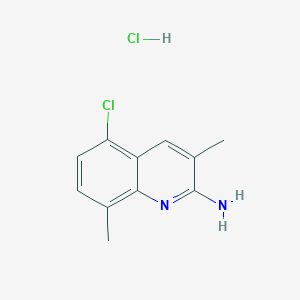![molecular formula C20H18O4 B12637766 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) CAS No. 919988-14-0](/img/structure/B12637766.png)
2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is an organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings connected by an ethyne-1,2-diyl bridge and phenylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) typically involves the following steps:
Formation of the Ethyne-1,2-diyl Bridge: This can be achieved through a coupling reaction of two phenylene groups with an ethyne precursor under palladium-catalyzed conditions.
Cyclization to Form 1,3-Dioxolane Rings: The phenylene-ethyne intermediate is then subjected to cyclization reactions with appropriate diol precursors under acidic conditions to form the 1,3-dioxolane rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding diketones.
Reduction: Reduction reactions can convert the ethyne bridge into an ethane bridge, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of ethane-bridged derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenylene rings.
Scientific Research Applications
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) has several scientific research applications:
Materials Science: Used in the development of advanced polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential as a scaffold for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethyne-1,2-diyl bridge and phenylene groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-benzoxazole): Similar structure but with benzoxazole rings instead of dioxolane rings.
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-benzothiazole): Contains benzothiazole rings, offering different electronic properties.
Uniqueness
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is unique due to its combination of dioxolane rings and ethyne-1,2-diyl bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis, where these properties can be leveraged for desired outcomes.
Properties
CAS No. |
919988-14-0 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[4-[2-[4-(1,3-dioxolan-2-yl)phenyl]ethynyl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C20H18O4/c1(15-3-7-17(8-4-15)19-21-11-12-22-19)2-16-5-9-18(10-6-16)20-23-13-14-24-20/h3-10,19-20H,11-14H2 |
InChI Key |
MNALQEVRDVKLAB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


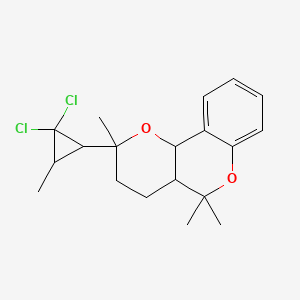
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
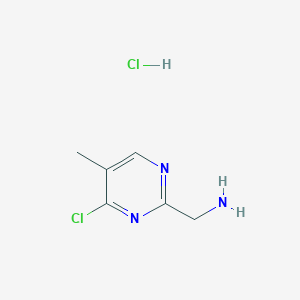
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
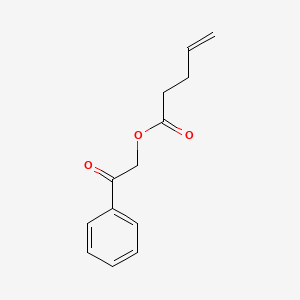

![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
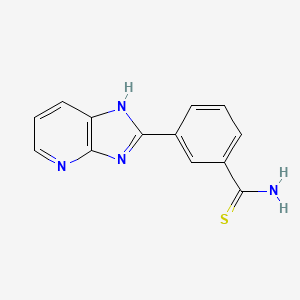
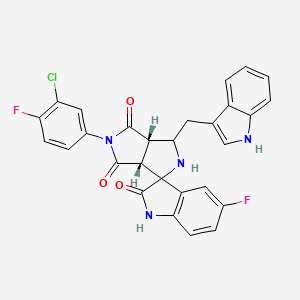
![4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B12637749.png)
